molecular formula C20H21NO B186611 rac N-Demethyl Dapoxetine CAS No. 119357-18-5

rac N-Demethyl Dapoxetine

Cat. No.: B186611
CAS No.: 119357-18-5
M. Wt: 291.4 g/mol
InChI Key: SCPPXXMPTQHFGC-UHFFFAOYSA-N
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Description

rac N-Demethyl Dapoxetine: is a racemic metabolite of dapoxetine, a selective serotonin reuptake inhibitor. This compound has the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of dapoxetine and its metabolites.

Scientific Research Applications

rac N-Demethyl Dapoxetine is used in various scientific research applications, including:

Mechanism of Action

Target of Action

rac N-Demethyl Dapoxetine is a racemic metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine . As an SSRI, its primary target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.

Pharmacokinetics

Dapoxetine is known to be rapidly absorbed and eliminated, with a half-life of approximately 1.5 hours

Safety and Hazards

The safety and hazards associated with “rac N-Demethyl Dapoxetine” are not explicitly mentioned in the search results. As a metabolite of Dapoxetine, it is likely to share some of the safety and hazard profiles of its parent compound .

Future Directions

The future directions for the study and use of “rac N-Demethyl Dapoxetine” are not specified in the search results. As a metabolite of Dapoxetine, future research may focus on its role in the body’s response to Dapoxetine and its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

rac N-Demethyl Dapoxetine, as a metabolite of Dapoxetine, likely shares similar biochemical properties with its parent compound. Dapoxetine is known to interact with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft . This interaction with the serotonin transporter is likely to be a key biochemical property of this compound.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its relationship to Dapoxetine, it may influence cell function by modulating serotonin signaling pathways. Increased serotonin levels can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

As a metabolite of Dapoxetine, it may exert its effects at the molecular level through interactions with the serotonin transporter, potentially inhibiting its function and leading to increased serotonin levels .

Dosage Effects in Animal Models

Studies on Dapoxetine have shown that it can have positive effects on post-stroke motor and cognitive function in rats .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Dapoxetine undergoes N-dealkylation, hydroxylation, N-oxidation and dearylation as the main metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Demethyl Dapoxetine typically involves the demethylation of dapoxetine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: rac N-Demethyl Dapoxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: rac N-Demethyl Dapoxetine is unique due to its specific role as a metabolite of dapoxetine. It provides insights into the metabolic pathways and pharmacokinetics of dapoxetine, which are crucial for understanding its therapeutic effects and potential side effects .

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPXXMPTQHFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472441
Record name rac N-Demethyl Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119357-18-5
Record name rac N-Demethyl Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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